molecular formula C17H11BrN2 B13914466 9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole

9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole

Cat. No.: B13914466
M. Wt: 323.2 g/mol
InChI Key: LIXQMYLCYIFGJS-UHFFFAOYSA-N
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Description

9-(3-Bromophenyl)-9H-pyrido[2,3-b]indole is an α-carboline derivative characterized by a pyridine ring fused to an indole backbone, with a 3-bromophenyl substituent at the 9-position . α-Carbolines are structurally diverse alkaloids with notable biological activities, including antitumor, antimicrobial, and neurotoxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a multicomponent reaction catalyzed by ferric hydrogen sulfate has been reported for the synthesis of pyrido[2,3-B]indole derivatives . This method involves the use of substituted (triethoxymethyl)arene, 1-methyl-1H-indol-2-ol, and cyanoacetamide in acetonitrile under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural Comparison of 9-Substituted Pyrido[2,3-b]indole Derivatives

Compound Name Substituent at 9-Position Melting Point (°C) Yield (%) Key Spectral Data (IR C=O, cm⁻¹) Reference ID
9-(3-Bromophenyl)-9H-pyrido[2,3-b]indole 3-Bromophenyl Not Reported Not Reported Not Available
Methyl 9-(3,4-difluorobenzyl)-... (24) 3,4-Difluorobenzyl 119–120 52 1724 (C=O)
Methyl 9-(4-iodophenyl)-... (Intermediate A) 4-Iodophenyl 145.0–146.7 47 N/A
9-Benzyl-9H-pyrido[2,3-b]indole-3-carboxylic acid (56) Benzyl (carboxylic acid) 238–239 95 1683 (C=O)
9-(4′-Iodo-biphenyl)-9H-pyrido[2,3-b]indole (Intermediate B) 4′-Iodo-biphenyl 210.1–212.3 40 N/A
  • Substituent Effects :
    • Halogen Position : The 3-bromophenyl group (target compound) differs from 4-iodophenyl (Intermediate A, ) in electronic and steric effects. Bromine’s electronegativity (2.96 vs. iodine’s 2.66) and smaller atomic radius may reduce steric hindrance compared to iodine.
    • Functional Groups : Carboxylic acid derivatives (e.g., Compound 56 ) exhibit higher melting points (238–239°C) due to hydrogen bonding, unlike ester or halogenated analogs.

Table 2: Bioactivity Comparison of Pyridoindole Derivatives

Compound Name Substituent Bioactivity/Toxicity Reference ID
This compound 3-Bromophenyl Not Reported (Potential mutagenicity inferred)
Aminophenylnorharman (APNH) 4-Aminophenyl Mutagenic, clastogenic, induces preneoplastic lesions in rats
Harman (1-Methyl-9H-pyrido[3,4-b]indole) 1-Methyl Neurotoxic (IC₅₀: 0.68–9.30 mM in xanthine oxidase inhibition)
2-Amino-9H-pyrido[2,3-b]indole (AαC) 2-Amino Mutagenic, implicated in cooked food toxicity
Norharman (9H-pyrido[3,4-b]indole) None Co-mutagen with aromatic amines
  • Key Observations: Halogen vs. Amino Groups: Bromophenyl derivatives may lack direct mutagenicity compared to aminophenyl analogs (e.g., APNH ), but bromine’s electron-withdrawing nature could influence metabolic activation. Structural Isomerism: Pyrido[2,3-b]indole derivatives (e.g., AαC ) differ in nitrogen positioning from pyrido[3,4-b]indoles (e.g., Norharman ), altering binding interactions with biological targets.

Properties

Molecular Formula

C17H11BrN2

Molecular Weight

323.2 g/mol

IUPAC Name

9-(3-bromophenyl)pyrido[2,3-b]indole

InChI

InChI=1S/C17H11BrN2/c18-12-5-3-6-13(11-12)20-16-9-2-1-7-14(16)15-8-4-10-19-17(15)20/h1-11H

InChI Key

LIXQMYLCYIFGJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2C4=CC(=CC=C4)Br)N=CC=C3

Origin of Product

United States

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